![molecular formula C15H15ClN2O2 B2407141 1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide CAS No. 1096949-19-7](/img/structure/B2407141.png)
1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide is a chemical compound that belongs to the class of isoquinoline derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Aplicaciones Científicas De Investigación
1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its anticancer and antitumor properties. In biochemistry, it has been studied for its ability to inhibit certain enzymes and modulate cellular signaling pathways. In pharmaceuticals, it has been explored for its potential use as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of 1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and modulation of cellular signaling pathways. It has been shown to inhibit the activity of protein kinase C and phospholipase C, both of which are involved in cellular signaling pathways. It has also been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
Biochemical and Physiological Effects:
1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells. It has also been shown to modulate cellular signaling pathways, leading to changes in cellular behavior. In vivo studies have shown its potential as an anticancer agent, with promising results in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide in lab experiments include its high purity and yield, as well as its potential as a drug candidate for various diseases. However, its limitations include its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are many possible future directions for the study of 1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide. One potential direction is the further investigation of its potential as an anticancer agent, including studies on its efficacy and toxicity in human clinical trials. Another direction is the exploration of its potential as a drug candidate for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.
Métodos De Síntesis
The synthesis of 1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide involves the reaction of isoquinoline-3-carboxylic acid with oxirane-2-methanol in the presence of a chlorinating agent. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Propiedades
IUPAC Name |
1-chloro-N-(oxolan-2-ylmethyl)isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-14-12-6-2-1-4-10(12)8-13(18-14)15(19)17-9-11-5-3-7-20-11/h1-2,4,6,8,11H,3,5,7,9H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIJYPULHQGCOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=CC=CC=C3C(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-N-[(oxolan-2-yl)methyl]isoquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

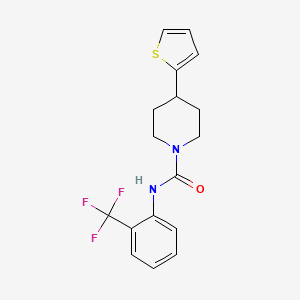
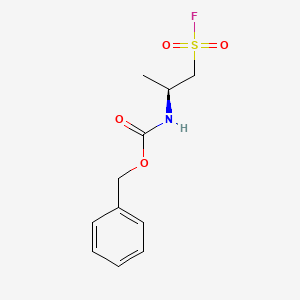
![2-(benzo[d]isoxazol-3-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2407061.png)
![Diethyl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2407062.png)
![N-cyclopentyl-3-(mesitylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407063.png)
![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate](/img/structure/B2407065.png)

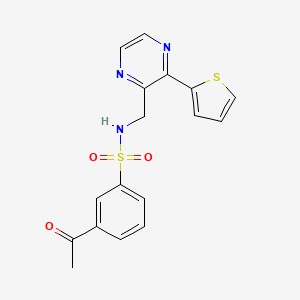
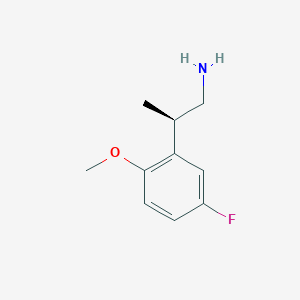

![2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide](/img/structure/B2407075.png)

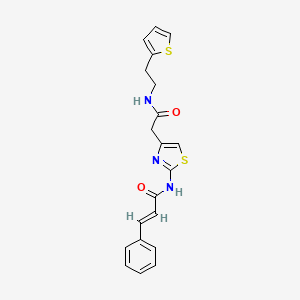
![N-benzyl-2-(2,4-dioxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2407079.png)